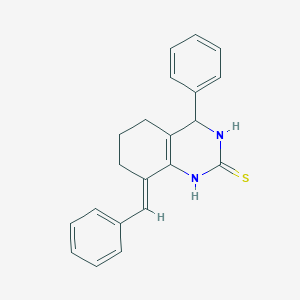
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione, also known as BHQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields. BHQ has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not fully understood. However, it has been suggested that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione may act by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to interact with cellular membranes, causing changes in their properties and disrupting their function.
Biochemical and Physiological Effects:
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has also been found to inhibit the growth of cancer cells by inducing apoptosis. In addition, 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have antioxidant properties, which may be responsible for its anti-inflammatory and anticancer activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is also stable under various conditions, making it suitable for use in different experiments. However, one limitation is that 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione is not readily soluble in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Additionally, further studies are needed to elucidate the mechanism of action of 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione and its biochemical and physiological effects.
Métodos De Síntesis
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can be synthesized using different methods, including the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzaldehyde in the presence of a catalyst. Another method involves the reaction of 4-phenyl-3,4,5,6,7,8-hexahydroquinazoline with benzyl isothiocyanate in the presence of a base. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione can also be synthesized using a one-pot reaction of 2-aminothiophenol, benzaldehyde, and cyclohexanone in the presence of a catalyst.
Aplicaciones Científicas De Investigación
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. 8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to have antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
65331-27-3 |
|---|---|
Nombre del producto |
8-benzylidene-4-phenyl-3,4,5,6,7,8-hexahydro-2(1H)-quinazolinethione |
Fórmula molecular |
C21H20N2S |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(8E)-8-benzylidene-4-phenyl-1,3,4,5,6,7-hexahydroquinazoline-2-thione |
InChI |
InChI=1S/C21H20N2S/c24-21-22-19(16-10-5-2-6-11-16)18-13-7-12-17(20(18)23-21)14-15-8-3-1-4-9-15/h1-6,8-11,14,19H,7,12-13H2,(H2,22,23,24)/b17-14+ |
Clave InChI |
OIWFTKSWHDPJCN-SAPNQHFASA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(NC(=S)N3)C4=CC=CC=C4 |
Otros números CAS |
65331-27-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



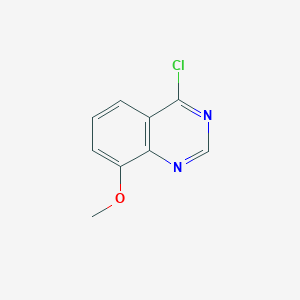
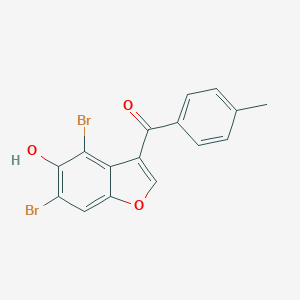
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)


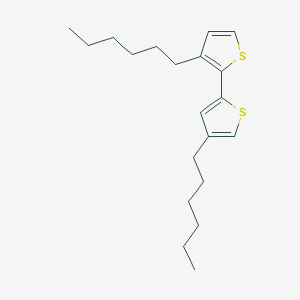
![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)



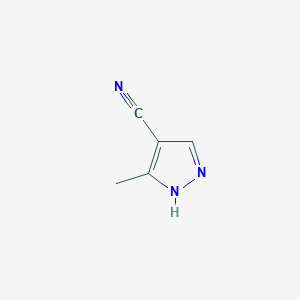
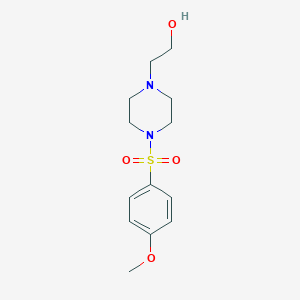
![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)